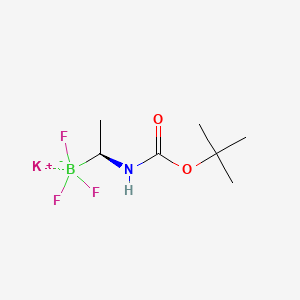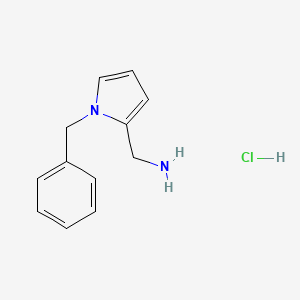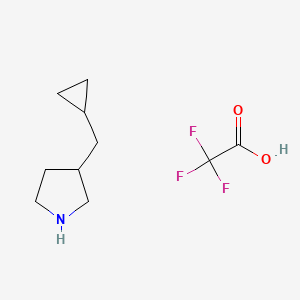
Potassium (S)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C₇H₁₄BF₃NO₂·K and a molecular weight of 251.096 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, making it valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborate derivative. The reaction is carried out under inert atmosphere conditions, often requiring low temperatures (below -20°C) to maintain stability . The process involves the use of potassium as a counterion to stabilize the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography . The compound is stored under inert atmosphere conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and oxidizing or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various boron-containing organic compounds .
Aplicaciones Científicas De Investigación
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-(Boc-aminoethyl)trifluoroborate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate: Another closely related compound with similar uses in organic synthesis.
Uniqueness
Potassium tert-butyl N-[(1S)-1-(trifluoroboranuidyl)ethyl]carbamate is unique due to its specific combination of the tert-butyl carbamate and trifluoroborate groups, providing distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H14BF3KNO2 |
|---|---|
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m1./s1 |
Clave InChI |
ARNVASZGFPOFMA-NUBCRITNSA-N |
SMILES isomérico |
[B-]([C@@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
SMILES canónico |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)


![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
